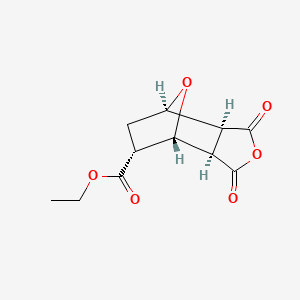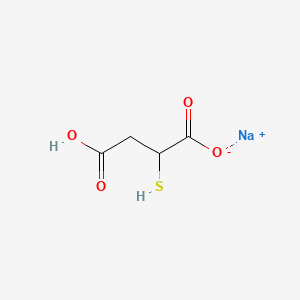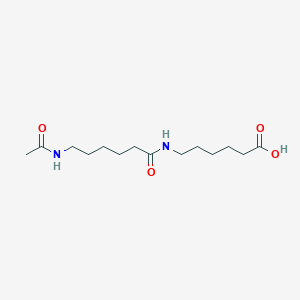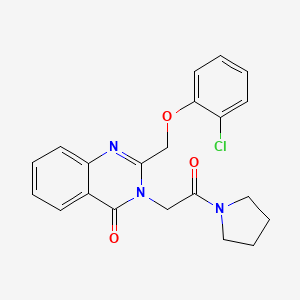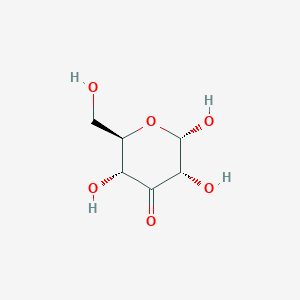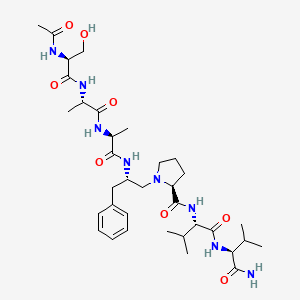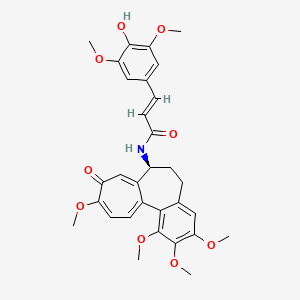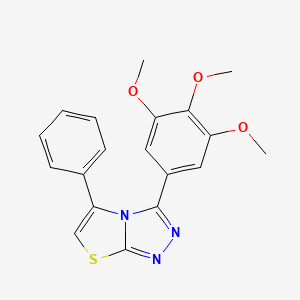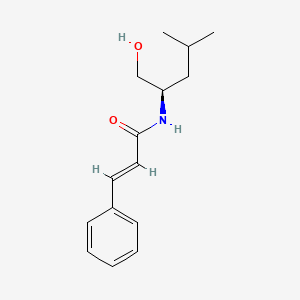
N-Cinnamoyl-D-leucinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cinnamoyl-D-leucinol is a compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D-leucinol typically involves the reaction of cinnamic acid with D-leucinol. This reaction can be carried out under mild conditions using a suitable catalyst. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the cinnamic acid and D-leucinol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous-flow microreactors. This method allows for efficient and controlled synthesis of the compound, ensuring high yield and purity. The use of biocatalysts, such as enzymes, can also be employed to enhance the reaction efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cinnamoyl-D-leucinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cinnamoyl oxides, while reduction can produce cinnamoyl alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Cinnamoyl-D-leucinol involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, the compound binds to the enzyme’s active site, preventing the breakdown of complex sugars into glucose. This inhibition can help regulate blood sugar levels in diabetic patients . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell death .
Comparison with Similar Compounds
N-Cinnamoyl-D-leucinol can be compared with other cinnamoyl derivatives, such as:
N-Cinnamoyl-L-leucinol: Similar in structure but with a different stereochemistry, which can affect its biological activity.
N-Cinnamoyl-D-phenylalaninol: Another cinnamoyl derivative with a different amino acid component, leading to variations in its properties and applications.
This compound stands out due to its specific combination of cinnamic acid and D-leucinol, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
127852-95-3 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
(E)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H21NO2/c1-12(2)10-14(11-17)16-15(18)9-8-13-6-4-3-5-7-13/h3-9,12,14,17H,10-11H2,1-2H3,(H,16,18)/b9-8+/t14-/m1/s1 |
InChI Key |
DZDOBDWXGLZYPW-MYSGNRETSA-N |
Isomeric SMILES |
CC(C)C[C@H](CO)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(CO)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


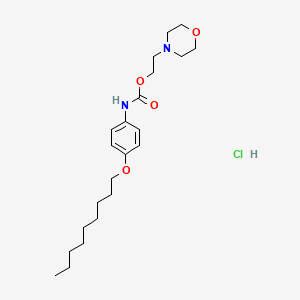
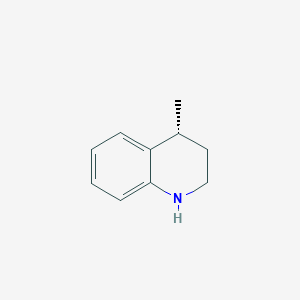

![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)
